molecular formula C16H14O3 B160165 4-Allyloxy-2-hydroxybenzophenone CAS No. 2549-87-3

4-Allyloxy-2-hydroxybenzophenone

Cat. No.: B160165
CAS No.: 2549-87-3
M. Wt: 254.28 g/mol
InChI Key: GVZIBGFELWPEOC-UHFFFAOYSA-N
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Description

4-Allyloxy-2-hydroxybenzophenone is an organic compound with the molecular formula C16H14O3. It is characterized by the presence of an allyloxy group and a hydroxy group attached to a benzophenone core. This compound is known for its applications in various fields, including polymer science and materials engineering, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyloxy-2-hydroxybenzophenone typically involves the reaction of allyl chloride (3-chloropropene) with resorcinol (1,3-dihydroxybenzene) in the presence of a base. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of resorcinol attacks the allyl chloride, resulting in the formation of the allyloxy group. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetone .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Allyloxy-2-hydroxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    2-Hydroxy-4-methoxybenzophenone: Similar structure but with a methoxy group instead of an allyloxy group.

    2-Hydroxy-4-ethoxybenzophenone: Contains an ethoxy group instead of an allyloxy group.

    2-Hydroxy-4-propoxybenzophenone: Features a propoxy group in place of the allyloxy group.

Uniqueness: 4-Allyloxy-2-hydroxybenzophenone is unique due to its allyloxy group, which provides distinct reactivity and properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific chemical modifications and enhancements .

Properties

IUPAC Name

(2-hydroxy-4-prop-2-enoxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-2-10-19-13-8-9-14(15(17)11-13)16(18)12-6-4-3-5-7-12/h2-9,11,17H,1,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZIBGFELWPEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062510
Record name Methanone, [2-hydroxy-4-(2-propenyloxy)phenyl]phenyl-
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Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2549-87-3
Record name 4-(Allyloxy)-2-hydroxybenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2549-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (2-hydroxy-4-(2-propen-1-yloxy)phenyl)phenyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, [2-hydroxy-4-(2-propen-1-yloxy)phenyl]phenyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanone, [2-hydroxy-4-(2-propenyloxy)phenyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,4-dihydrobezophenone (2.14 grams) in DMF (20 mL) was treated with potassium carbonate (1.45 grams). This mixture was heated to 40° C. and stirred for 0.5 hours. To this mixture was added allyl bromide (3.6 grams), then the reaction was stirred overnight. The mixture was diluted with ethyl acetate and washed with 1 M HCl solution and brine. The organic phase was dried over sodium sulfate and filtered. The solvent was removed in vacuo and the resulting oil was filtered through a plug of silica gel using methylene chloride and hexane (1:2) to give 4-allyloxy-2-hydroxybenzophenone. This was then dissolved in 1,2-dichlorobenzene and refluxed for 24 hours. The solvent was evaporated in vacuo and the resulting oil was filtered through a plug of silica gel using methylene chloride and hexane (1:1) to give 3-allyl-2,4-dihydrobezophenone. 3-allyl-2,4-dihydrobezophenone (1.0 grams) was dissolved in methanol (20 mL) and treated with hydroxylamine hydrochloride (1.35 grams) and sodium acetate (1.6 grams) and refluxed overnight. The solvent was evaporated in vacuo and the resulting solid was partitioned in ethyl acetate and pH 7 buffer. The organic phase was dried over sodium sulfate and filtered. The solvent was removed to give a solid. This was stirred in acetic anhydride for 2 hours and then the solvent was remove in vacuo to give an oil. The oil was dissolved in pyridine and refluxed overnight. The solvent was evaporated in vacuo and the residue was filtered through a pad of siliga gel using methylene chloride and hexane (1:1) to give 7-allyl-3-phenyl-6-hydroxybenz-[4,5]-isoxazole. To a solution of 7-allyl-3-phenyl-6-hydroxybenz-[4,5]-isoxazole (0.5 grams) in 2 mL of ethyl ether was added diazomethane (15 mL of a 0.70M soln. in Et2O) under nitrogen followed by the addition of palladium acetate (cat., 2 mg). The reaction mixture was stirred at ambient temperature for 30 min until gas evolution had ceased. The ether was evaporated in vacuo, and the residue was purified on a silica gel flash chromatography column eluted with 10% EtOAc:hexane. Evaporation of the purified fractions and solvent removal in vacuo afforded the product.
Name
2,4-dihydrobezophenone
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 4-Allyloxy-2-hydroxybenzophenone (AHB) in material science?

A1: AHB is primarily used as a UV absorber and stabilizer in various polymers. Its allyl group allows for grafting onto polymer chains, enhancing its compatibility and long-term performance. Research demonstrates its effectiveness in improving the UV resistance of Ethylene-Vinyl Acetate (EVA) copolymer [] and Polypropylene (PP) [], making them suitable for applications like high-voltage DC cables and outdoor materials.

Q2: How does incorporating AHB into a polymer matrix affect its mechanical properties?

A2: The impact of AHB on mechanical properties depends on the specific polymer and its concentration. Studies on EVA show that incorporating AHB increases breaking elongation but decreases tensile strength []. This suggests that AHB might increase the material's flexibility while slightly compromising its rigidity.

Q3: Can you describe the mechanism by which AHB provides UV protection to materials?

A3: AHB belongs to the benzophenone family of UV absorbers. These molecules absorb UV radiation, particularly in the UV-A and UV-B range, and dissipate the absorbed energy as heat through molecular vibrations. This process prevents the UV radiation from breaking down the polymer chains, thus protecting the material from degradation and extending its lifespan.

Q4: What analytical techniques are commonly employed to characterize AHB and its incorporation into polymers?

A4: Several techniques are used to study AHB and its effects on polymers. Fourier Transform Infrared Spectroscopy (FT-IR) helps identify the characteristic functional groups of AHB and confirm its presence in the polymer matrix []. UV-Visible Spectroscopy assesses the UV absorption properties of the modified material. Additionally, techniques like Field Emission Scanning Electron Microscopy (FESEM) [] can be used to examine the morphology of materials containing AHB.

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